Rabdoternin F
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Overview
Description
Preparation Methods
Rabdoternin F is typically isolated from the dried leaves of Rabdosia ternifolia . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The leaves are first dried and powdered, then extracted with these solvents. The extract is then subjected to chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Rabdoternin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Rabdoternin F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Rabdoternin F is similar to other ent-kaurane diterpenoids such as oridonin, ponicidin, and effusanin A . this compound is unique in its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities . Other similar compounds include rabdoternin D, rabdoternin E, and rabdoternin G .
This compound stands out due to its potent anti-tumor and anti-inflammatory properties, making it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H30O7 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3 |
InChI Key |
UHERRNNNKBWWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3OC)O)O)O)C |
Origin of Product |
United States |
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